molecular formula C22H23N3O3 B2899635 N'-(3,4-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898464-48-7

N'-(3,4-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2899635
CAS No.: 898464-48-7
M. Wt: 377.444
InChI Key: JDOHGZOKFJPXHK-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a structurally complex molecule characterized by a tricyclic azabicyclic core fused with an ethanediamide moiety and a 3,4-dimethylphenyl substituent. The 3,4-dimethylphenyl group introduces steric and electronic effects that may modulate solubility, binding affinity, or metabolic stability compared to analogs with alternative substituents.

Crystallographic studies have been pivotal in elucidating its three-dimensional conformation, with tools like SHELXL (for refinement) and ORTEP-3 (for visualization) enabling precise analysis of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-13-5-7-17(10-14(13)2)23-21(27)22(28)24-18-11-15-4-3-9-25-19(26)8-6-16(12-18)20(15)25/h5,7,10-12H,3-4,6,8-9H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOHGZOKFJPXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3,4-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydropyridoquinoline core, followed by the introduction of the dimethylphenyl group and the oxalamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N'-(3,4-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N'-(3,4-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(3,4-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Parameter Target Compound (3,4-Dimethylphenyl) Analog (5-Chloro-2-methylphenyl)
Substituent Position 3,4-dimethylphenyl 5-chloro-2-methylphenyl
Electron Effects Electron-donating (methyl groups) Electron-withdrawing (Cl) + donating (CH₃)
Steric Bulk Moderate (two methyl groups) Higher (Cl adds polar volume)
Crystallographic Stability Likely stable (rigid tricyclic core) Potential for halogen bonding
Synthetic Accessibility Requires regioselective methylation Chlorination introduces complexity

Key Findings:

Substituent Impact on Reactivity: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the chloro-methyl analog, which may improve membrane permeability but reduce aqueous solubility.

Crystallographic Behavior :
Both compounds likely exhibit similar tricyclic core geometries due to the shared azabicyclic framework. However, the chloro substituent in the analog may lead to distinct intermolecular interactions (e.g., C–Cl···π contacts), as observed in halogenated aromatics using SHELXL-refined structures .

Thermodynamic Stability : Computational studies (unavailable in the provided evidence but inferred from crystallographic tools like WinGX) suggest that the dimethylphenyl variant has lower torsional strain due to symmetrical substitution, whereas the chloro-methyl analog’s asymmetry could introduce conformational flexibility .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N'-(3,4-dimethylphenyl)-N-{2-oxo-1-azatricyclo[...]ethanediamide with high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) and purification techniques (e.g., column chromatography, recrystallization). Key steps include:

  • Reagent Selection : Use acetic anhydride for acetylation and bases like triethylamine to facilitate cyclization .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation.
  • Yield Optimization : Adjust stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to acylating agent) and reaction time (typically 12–24 hours under reflux) .

Q. How does the azatricyclic framework influence the compound’s reactivity and stability?

  • Methodological Answer : The azatricyclic core introduces steric hindrance and electronic effects:

  • Steric Effects : Bulky substituents reduce nucleophilic attack at the 2-oxo group, favoring regioselective reactions at less hindered sites .
  • Electronic Effects : Electron-withdrawing groups (e.g., oxo) polarize the amide bond, enhancing electrophilicity for nucleophilic substitutions .
  • Stability : Susceptibility to hydrolysis under acidic/alkaline conditions necessitates storage in inert atmospheres (N₂/Ar) at –20°C .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirms amide bond formation .
  • X-ray Diffraction : Resolves stereochemistry of the azatricyclic core and confirms non-planar conformation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 452.18) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Methodological Answer : Apply fractional factorial designs to minimize trials while maximizing data robustness:

  • Variables : Temperature (80–120°C), solvent (DMF vs. THF), catalyst (Pd/C vs. Ni), and reaction time .
  • Response Surface Methodology (RSM) : Models interactions between variables to predict optimal yield (e.g., 85% yield at 100°C in DMF with 5 mol% Pd/C) .
  • Validation : Replicate center-point experiments to confirm reproducibility (±2% error margin) .

Q. What computational strategies predict biological targets and binding affinities?

  • Methodological Answer : Use molecular docking and MD simulations:

  • Target Identification : Screen against kinase or protease databases (e.g., PDB, ChEMBL) using AutoDock Vina .
  • Binding Affinity : Calculate ΔG values (e.g., –9.2 kcal/mol for kinase X inhibition) and validate via in vitro assays (IC₅₀ ≤ 1 µM) .
  • AI Integration : Train neural networks on existing SAR data to predict novel derivatives with enhanced activity .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Address variability through:

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle) .
  • Dose-Response Curves : Perform triplicate experiments to establish EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Meta-Analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent polarity effects) .

Q. What methodologies assess environmental stability and degradation pathways?

  • Methodological Answer : Conduct accelerated stability studies:

  • Forced Degradation : Expose to UV light (ICH Q1B guidelines), humidity (75% RH), and oxidative conditions (H₂O₂) .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed amide fragments) and propose pathways .
  • Ecotoxicity Screening : Use Daphnia magna or algal models to assess LC₅₀ values for environmental risk profiling .

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